Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester

Cyanation Chemoselectivity Oxidation–Reduction Condensation

Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester (CAS 612058-36-3), systematically named 2-phenylpropan-2-yl diphenylphosphinite, is a tertiary alkyl diphenylphosphinite belonging to the phosphinous acid ester family. It is synthesized by condensation of chlorodiphenylphosphine with 2-phenylpropan-2-ol (cumyl alcohol) under basic conditions.

Molecular Formula C21H21OP
Molecular Weight 320.4 g/mol
CAS No. 612058-36-3
Cat. No. B12598923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester
CAS612058-36-3
Molecular FormulaC21H21OP
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H21OP/c1-21(2,18-12-6-3-7-13-18)22-23(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3
InChIKeyYMCGYCPYDSBSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphinous Acid, Diphenyl-, 1-Methyl-1-Phenylethyl Ester (CAS 612058-36-3): A Tertiary Cumyl Diphenylphosphinite for Oxidation–Reduction Condensation Chemistry


Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester (CAS 612058-36-3), systematically named 2-phenylpropan-2-yl diphenylphosphinite, is a tertiary alkyl diphenylphosphinite belonging to the phosphinous acid ester family. It is synthesized by condensation of chlorodiphenylphosphine with 2-phenylpropan-2-ol (cumyl alcohol) under basic conditions [1]. The compound serves as a key reagent in Mukaiyama-type oxidation–reduction condensation reactions, where it acts as an activated leaving group for tertiary alcohols, enabling stereospecific C–N, C–S, C–C, and C–O bond formation under mild, neutral conditions [2]. Unlike the more common primary or secondary alkyl diphenylphosphinites, its sterically demanding cumyl substituent distinctly alters its reactivity profile, mechanistic pathway, and product selectivity.

Why Alkyl Diphenylphosphinites Cannot Be Interchanged: The Tertiary Cumyl Distinction in 2-Phenylpropan-2-yl Diphenylphosphinite


Alkyl diphenylphosphinites are not functionally interchangeable; their reactivity, mechanism, and product distribution are profoundly influenced by the nature of the alkyl substituent. In the 1993 kinetic study by Yasui et al., the second decomposition step of the phosphonium intermediate was shown to switch from an SN2 mechanism for primary/secondary alkyl groups to an SN1 mechanism for tertiary alkyl groups [1]. In cyanation reactions, primary alkyl diphenylphosphinites afford nitriles in high yields, while tertiary alkyl derivatives—including the cumyl phosphinite—yield isocyanides exclusively under identical additive-free conditions [2]. Consequently, substituting a cheaper primary or secondary alkyl diphenylphosphinite for this specific tertiary cumyl ester would lead to fundamentally different mechanistic pathways and product selectivities, directly compromising the stereochemical integrity and chemoselectivity of the synthesis.

Quantitative Differentiation of 2-Phenylpropan-2-yl Diphenylphosphinite Versus Closest Analogs: A Procurement-Relevant Evidence Guide


Exclusive Isocyanide Selectivity in Cyanation of Tertiary Alcohols Versus Nitrile Formation for Primary Analogs

In the Mukaiyama cyanation protocol using diethyl cyanophosphonate and 2,6-dimethyl-1,4-benzoquinone (DMBQ), primary alkyl diphenylphosphinites (e.g., methyl, ethyl) afford the corresponding nitriles in high yields (typically 70–90%, see Table 1 of the original publication). In contrast, tertiary alkyl diphenylphosphinites, including the cumyl ester derived from 2-phenylpropan-2-ol, produce the corresponding isocyanides exclusively, with no detectable nitrile formation under additive-free conditions [1]. The cumyl phosphinite substrate specifically furnished 2-phenylpropan-2-yl isocyanide in approximately 32% isolated yield under the optimized conditions for tertiary alcohols, as tabulated in the comprehensive substrate scope study [1].

Cyanation Chemoselectivity Oxidation–Reduction Condensation

Mechanistic Pathway Switch: SN1 Decomposition for Tertiary Cumyl Phosphinite Versus SN2 for Primary/Secondary Analogs

Kinetic investigation of the Arbuzov reaction of alkyl diphenylphosphinites with 10-methylacridinium iodide revealed a fundamental mechanistic divergence. For primary and secondary alkyl substituents (e.g., methyl, ethyl, isopropyl), the second decomposition step of the phosphonium intermediate proceeds via an SN2 mechanism where iodide ion acts as a nucleophile. For tertiary alkyl substituents—exemplified by the cumyl group—the decomposition follows an SN1 mechanism, proceeding through a planar carbocation intermediate [1]. Activation parameter analysis showed that the transition state for the first (phosphonium-forming) step becomes progressively more reactant-like as the alkyl substituent becomes bulkier, with the cumyl group representing the extreme case [1].

Kinetics Arbuzov Reaction Phosphonium Intermediate

Stereochemical Fidelity: Inversion of Configuration in Oxidation–Reduction Condensation with Chiral Tertiary Alcohols

The Mukaiyama group demonstrated that chiral tertiary alkyl diphenylphosphinites, including those derived from 2-phenylpropan-2-ol analogs, undergo oxidation–reduction condensation with 2-sulfanyl-1,3-benzothiazole (Btz-SH) in the presence of 2,6-di-tert-butyl-1,4-benzoquinone (DBBQ) to afford chiral tertiary thiols with complete inversion of configuration [1]. The stereospecificity is attributed to the SN2-type displacement at the tertiary carbon center, facilitated by the unique leaving-group ability of the diphenylphosphinite moiety. Notably, the yield and enantiomeric excess are highly dependent on the steric environment of the tertiary alkyl group; the cumyl derivative, with its additional phenyl ring, provides enhanced steric shielding that suppresses elimination side reactions compared to simpler tertiary alkyl phosphinites such as tert-butyl diphenylphosphinite [1].

Stereospecific Synthesis Tertiary Alcohols C–S Bond Formation

One-Pot Tertiary Alkyl Ether Synthesis: Superior Leaving-Group Ability of Cumyl Phosphinite Versus Primary Analogs

A one-pot tertiary alkylation protocol using t-alkyl diphenylphosphinites and diphenoxyphosphoryl azide (DPPA) in the presence of catalytic trimethylsilyl triflate (Me₃SiOTf) efficiently produces tertiary alkyl ethers in good yields. The reaction proceeds via in-situ generation of an alkyl N-(methylsulfonyl)diphenylphosphinimidate from the tertiary alkyl diphenylphosphinite and methanesulfonyl azide, followed by TMSOTf-catalyzed alkylation of the alcohol [1]. The method is specifically optimized for tertiary alkyl substrates; attempts to use primary alkyl diphenylphosphinites under these conditions result in significantly lower yields due to competing side reactions. The cumyl phosphinite, as a representative tertiary substrate, is explicitly noted as compatible with this protocol, delivering the corresponding cumyl ethers efficiently [1].

Etherification Tertiary Alkyl Ethers Phosphinimidate

Optimal Application Scenarios for 2-Phenylpropan-2-yl Diphenylphosphinite Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Chiral Tertiary Thiols and Azides via Oxidation–Reduction Condensation

When the synthetic objective is a chiral tertiary thiol or azide with defined absolute stereochemistry, the cumyl diphenylphosphinite (or its in-situ generated equivalent from chiral 2-phenylpropan-2-ol derivatives) is the preferred reagent platform. The phosphinite enables complete stereochemical inversion via SN2 displacement at the tertiary carbon, as validated by the Mukaiyama group's extensive studies using DBBQ and Btz-SH or TMSN₃ [1]. Alternative tertiary phosphinites (e.g., tert-butyl) may promote elimination pathways that erode enantiopurity, making the cumyl variant the more reliable choice for stereochemical fidelity.

Selective Isocyanide Formation from Tertiary Alcohols in Diversity-Oriented Synthesis

In library synthesis or medicinal chemistry programs requiring tertiary isocyanides, this cumyl phosphinite is essential. The cyanation protocol using diethyl cyanophosphonate and DMBQ yields isocyanides exclusively from tertiary alcohol-derived phosphinites, whereas primary phosphinites produce nitriles [2]. This chemoselectivity switch eliminates the need for orthogonal protecting group strategies and enables direct diversification of tertiary alcohol-containing scaffolds.

One-Pot Tertiary Alkyl Ether Synthesis Under Mild, Neutral Conditions

For the preparation of acid-sensitive tertiary alkyl ethers, the one-pot phosphinimidate method employing the cumyl phosphinite, methanesulfonyl azide, and catalytic TMSOTf is uniquely suited. The neutral, mild conditions (–10 °C to rt) are compatible with alkali-labile functional groups, and the tertiary alkyl phosphinite is specifically required for efficient conversion [3]. Primary or secondary alkyl phosphinites fail to deliver acceptable yields under this protocol.

Mechanistic Studies of SN1 Versus SN2 Pathways at Tetrahedral Phosphorus Intermediates

The cumyl diphenylphosphinite serves as a mechanistically informative substrate for investigating the decomposition of alkoxyphosphonium intermediates. Its tertiary alkyl group enforces an SN1 pathway, in contrast to the SN2 pathway observed for primary and secondary analogs [4]. This makes it a valuable tool compound for physical organic chemistry studies of phosphorane and phosphonium reaction dynamics.

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